molecular formula C15H17Cl2N3O2S B6752707 4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole

4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole

Cat. No.: B6752707
M. Wt: 374.3 g/mol
InChI Key: RRDBCPIAVMQLRD-UHFFFAOYSA-N
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Description

4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole is a complex organic compound that features a pyrazole ring substituted with a pyrrolidine moiety and a dichlorophenylmethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrazole intermediate.

    Attachment of the Dichlorophenylmethylsulfonyl Group: This step involves the reaction of the pyrazole-pyrrolidine intermediate with 2,6-dichlorobenzyl chloride in the presence of a base, followed by sulfonylation using a sulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Chemical Biology: The compound is utilized in chemical biology to study its interactions with biomolecules and its mechanism of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenylmethylsulfonyl group is believed to play a crucial role in binding to these targets, potentially inhibiting their activity. The pyrrolidine and pyrazole rings may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidine-2-carboxamide
  • 4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidine-2-thiol
  • 4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidine-2-amine

Uniqueness

4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole is unique due to the presence of both a pyrazole and a pyrrolidine ring in its structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The dichlorophenylmethylsulfonyl group further enhances its potential for specific interactions with molecular targets.

Properties

IUPAC Name

4-[1-[(2,6-dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2S/c1-19-9-11(8-18-19)15-6-3-7-20(15)23(21,22)10-12-13(16)4-2-5-14(12)17/h2,4-5,8-9,15H,3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDBCPIAVMQLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN2S(=O)(=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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